molecular formula C9H12N2O B1328866 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde CAS No. 914637-02-8

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde

Cat. No. B1328866
CAS RN: 914637-02-8
M. Wt: 164.2 g/mol
InChI Key: OSYKOLZHMZYEHJ-UHFFFAOYSA-N
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Description

“6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde” is a chemical compound . The IUPAC name of this compound is this compound .


Synthesis Analysis

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine quaternary salts were synthesized in 58–85% yields via the reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines and various alkylating reagents .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H12N2O . The InChI code of this compound is 1S/C9H12N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6-7H,1-5H2 .


Chemical Reactions Analysis

The reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles and 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with alkylating reagents leads to the formation of quaternary imidazolium salts .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 164.21 .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

The imidazo[1,2-a]azepine scaffold, a variant of the heterocyclic nucleus, plays a significant role in medicinal chemistry. It's known for providing various bioactive molecules, including kinase inhibitors like ponatinib. Exploring derivatives of imidazo[1,2-a]azepine-containing compounds has been a focal point due to their potential therapeutic applications. A comprehensive review of the imidazo[1,2-b]pyridazine framework in medicinal chemistry unveils the structure-activity relationships and guides medicinal chemists in developing novel compounds with improved pharmacokinetics and efficiency (Garrido et al., 2021).

Redox Mediators in Wastewater Treatment

Enzymatic approaches have been extensively studied for the remediation and degradation of organic pollutants in industrial wastewater. Certain recalcitrant compounds are effectively transformed in the presence of redox mediators, enhancing the efficiency of degradation. Enzymes like laccases and peroxidases, in conjunction with redox mediators, contribute significantly to the treatment of aromatic compounds in industrial effluents, marking a critical advancement in wastewater treatment technologies (Husain & Husain, 2007).

Conversion to Central Nervous System Acting Drugs

Azole groups, including the imidazo[1,2-a]azepine, are notable in the development of central nervous system (CNS) drugs. These compounds, after undergoing processes like distillation, condensation, and cyclization, exhibit varying CNS activities due to the presence of heteroatoms like nitrogen and sulfur. Imidazole, a closely related compound, is recognized for its potent characteristics of CNS penetrability and activity, indicating the significance of azole derivatives in synthesizing more effective CNS medications (Saganuwan, 2020).

Antimicrobial Properties of Azole Derivatives

Azole derivatives, including imidazo[1,2-a]azepine, are acknowledged for their antimicrobial properties. Recent studies focus on the structural relationship and activity of azole derivatives, particularly imidazole and benzimidazole. These studies provide critical insights and information for synthesizing novel azole compounds with desirable biological activities, showcasing the significance of azole scaffolds in designing antimicrobial compounds (Emami et al., 2022).

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYKOLZHMZYEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401184360
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914637-02-8
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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